molecular formula C15H12ClN3OS B2876331 N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide CAS No. 1088069-51-5

N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide

Cat. No. B2876331
CAS RN: 1088069-51-5
M. Wt: 317.79
InChI Key: QFBNFMQQVUNOLB-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential in various fields . They are known to exhibit a wide range of biological activities and are used in the development of various pharmaceuticals .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

Structural studies of similar compounds have been carried out using techniques like single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These studies often reveal significant intermolecular interactions in the structure, including hydrogen bonds and π···π interactions .


Chemical Reactions Analysis

Benzothiazole derivatives have been studied for their reactivity and potential in various chemical reactions . For example, the formal acylation of benzothiazoles can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole, condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various techniques. For similar compounds, properties such as molecular weight, melting point, and solubility can be determined .

Scientific Research Applications

Optical Materials

N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide: and its derivatives have been studied for their potential as optical materials . The unique electronic structure of the benzothiazole moiety allows for interesting optical properties, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices.

Biological Potential

The biological potential of benzothiazole derivatives is significant. They have been explored for their use in various biological applications, including as inhibitors of enzymes or receptors involved in disease processes . This makes them valuable for drug discovery and development, particularly in the search for new therapeutic agents.

Antibacterial Activity

Benzothiazole derivatives have shown promising antibacterial activity. Studies have demonstrated that certain complexes of N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide with metals like Cu(II) and Hg(II) exhibit significant antibacterial effects against various bacterial species, including both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The compound has been associated with anti-inflammatory properties. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This suggests potential applications in the treatment of inflammatory diseases.

Anticancer Activity

Benzothiazole derivatives, including N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide , have been investigated for their anticancer properties. They have shown activity against various cancer cell lines, making them candidates for further research as anticancer agents .

Antidiabetic Activity

In the field of endocrinology, benzothiazole derivatives have been evaluated for their antidiabetic activity. They have been tested in vivo in noninsulin-dependent diabetes mellitus rat models and have shown promising results in regulating blood sugar levels .

Antioxidant Effects

The antioxidant effects of benzothiazole derivatives are also noteworthy. They have been studied for their potential to influence levels of vitamins and malondialdehyde (MDA) in biological systems, which is crucial for protecting cells from oxidative stress .

Material Science

Lastly, the applications of benzothiazole derivatives extend to material science. Their molecular structure allows for the creation of novel materials with specific properties, such as increased durability or enhanced electrical conductivity. This opens up possibilities for their use in a variety of industrial and technological applications .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

Benzothiazole derivatives continue to be a topic of interest in various research fields due to their wide range of biological activities. Future research may focus on the synthesis of new derivatives, exploration of their biological activities, and their potential applications in pharmaceuticals .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c1-2-19(14(20)10-7-8-17-13(16)9-10)15-18-11-5-3-4-6-12(11)21-15/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBNFMQQVUNOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide

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